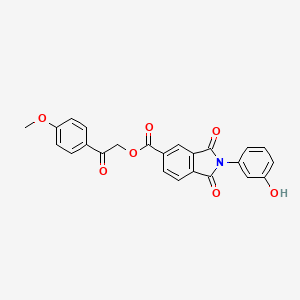
2-(4-methoxyphenyl)-2-oxoethyl 2-(3-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxyphenyl)-2-oxoethyl 2-(3-hydroxyphenyl)-1,3-dioxoisoindole-5-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxyphenyl group, a hydroxyphenyl group, and a dioxoisoindole carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-2-oxoethyl 2-(3-hydroxyphenyl)-1,3-dioxoisoindole-5-carboxylate typically involves a multi-step process. One common method is the condensation reaction between 4-methoxybenzaldehyde and 3-hydroxybenzaldehyde, followed by cyclization and esterification reactions. The reaction conditions often include the use of catalysts such as p-toluenesulfonic acid and solvents like dichloromethane. The final product is purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-2-oxoethyl 2-(3-hydroxyphenyl)-1,3-dioxoisoindole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
2-(4-Methoxyphenyl)-2-oxoethyl 2-(3-hydroxyphenyl)-1,3-dioxoisoindole-5-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research has explored its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-2-oxoethyl 2-(3-hydroxyphenyl)-1,3-dioxoisoindole-5-carboxylate involves its interaction with specific molecular targets. For instance, in anticancer research, the compound has been shown to inhibit the activity of enzymes such as tyrosinase and DNA gyrase. These interactions disrupt critical pathways in cancer cells, leading to cell death. The compound’s ability to form hydrogen bonds and interact with active sites of enzymes is crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)chromen-4-one: This compound shares the methoxyphenyl group but differs in its chromone structure.
2-(3-Hydroxyphenyl)chromen-4-one: Similar to the target compound, it contains a hydroxyphenyl group but has a chromone backbone.
Chalcone-Salicylate Hybrids: These compounds have structural similarities and are also studied for their anticancer properties
Uniqueness
2-(4-Methoxyphenyl)-2-oxoethyl 2-(3-hydroxyphenyl)-1,3-dioxoisoindole-5-carboxylate is unique due to its combination of methoxyphenyl, hydroxyphenyl, and dioxoisoindole carboxylate moieties.
Properties
Molecular Formula |
C24H17NO7 |
|---|---|
Molecular Weight |
431.4 g/mol |
IUPAC Name |
[2-(4-methoxyphenyl)-2-oxoethyl] 2-(3-hydroxyphenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C24H17NO7/c1-31-18-8-5-14(6-9-18)21(27)13-32-24(30)15-7-10-19-20(11-15)23(29)25(22(19)28)16-3-2-4-17(26)12-16/h2-12,26H,13H2,1H3 |
InChI Key |
VFSSBHWWMRTSNJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC(=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















